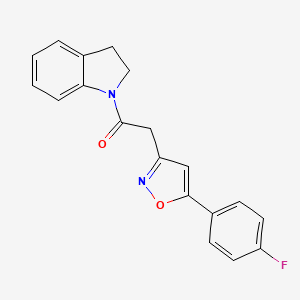
2-(5-(4-氟苯基)异噁唑-3-基)-1-(吲哚-1-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further connected to an indolinyl ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
科学研究应用
2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular mechanisms in cell-based assays.
Industrial Applications: The compound may be utilized in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is usually generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and the isoxazole ring as substrates.
Attachment of the Indolinyl Ethanone Moiety: The final step involves the condensation of the isoxazole derivative with an indolinyl ethanone precursor under acidic or basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
化学反应分析
Types of Reactions
2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
作用机制
The mechanism of action of 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
2-(5-Phenylisoxazol-3-yl)-1-(indolin-1-yl)ethanone: Lacks the fluorine atom on the phenyl ring.
2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
2-(5-(4-Methylphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone: Contains a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
The presence of the fluorine atom in 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone imparts unique properties to the compound, such as increased lipophilicity and potential changes in biological activity. This makes it distinct from other similar compounds and may enhance its effectiveness in certain applications.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-15-7-5-14(6-8-15)18-11-16(21-24-18)12-19(23)22-10-9-13-3-1-2-4-17(13)22/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSSTKRJLKYQIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
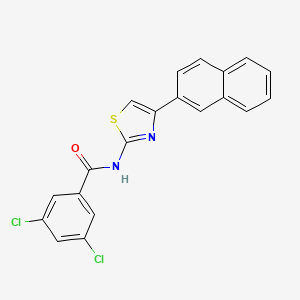
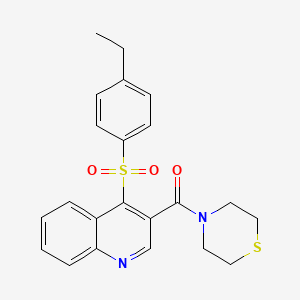
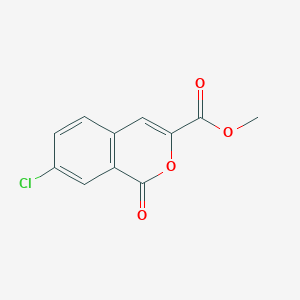

![5-(Tert-butyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2802523.png)
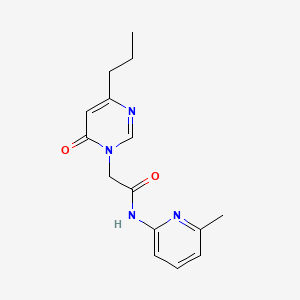

![6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B2802531.png)

![4-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE](/img/structure/B2802535.png)

![N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2802537.png)
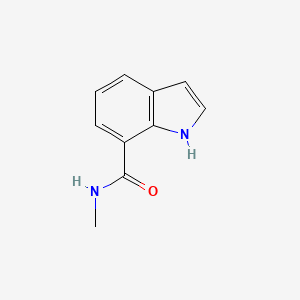
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2802540.png)
